5-甲基-N-((1-(吡啶-2-基)哌啶-4-基)甲基)异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

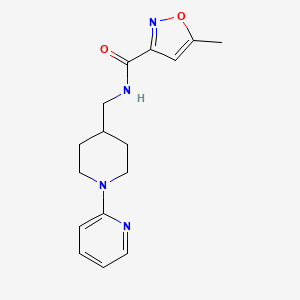

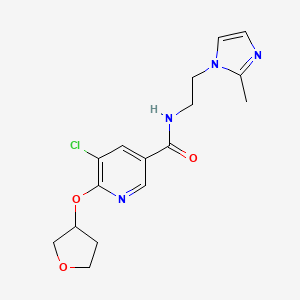

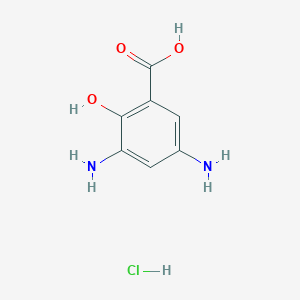

The compound "5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide" is a heterocyclic molecule that contains several functional groups and structural motifs common in medicinal chemistry. The molecule features an isoxazole ring, a pyridine moiety, and a piperidine ring, which are often found in drug-like compounds due to their favorable interactions with biological targets.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by a reaction with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines to afford the target compounds . Another relevant synthesis is the creation of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates through a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques. For example, N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides were synthesized and their structures were elucidated by IR, NMR, and mass spectra . The presence of stereogenic centers and their configurations were determined by analyzing coupling constants and NOESY experiments. These techniques could be applied to determine the molecular structure of "5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide" and to confirm its stereochemistry.

Chemical Reactions Analysis

The compound may undergo various chemical reactions due to the presence of reactive functional groups. For instance, the related methyl 4-aminopyrrole-2-carboxylates were synthesized by a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides . This demonstrates the potential reactivity of the isoxazole ring in nucleophilic substitution reactions. Additionally, the piperidine and pyridine moieties could participate in electrophilic substitution reactions, given the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied to some extent. For example, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, and their antimicrobial activity was evaluated . These properties are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of drug-like molecules. The solubility, stability, and reactivity of "5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide" would need to be assessed to predict its behavior in biological systems.

科学研究应用

分子相互作用研究

研究重点是了解结构类似于“5-甲基-N-((1-(吡啶-2-基)哌啶-4-基)甲基)异恶唑-3-甲酰胺”的化合物与受体的分子相互作用。例如,拮抗剂 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺 (SR141716;1) 与 CB1 大麻素受体的研究揭示了构象分析和药效团模型的见解。这项研究有助于理解受体-配体相互作用,并有助于设计受体特异性药物 (Shim 等,2002)。

新化合物的合成

合成衍生自类似于“5-甲基-N-((1-(吡啶-2-基)哌啶-4-基)甲基)异恶唑-3-甲酰胺”结构的新化合物一直是一个重要的研究领域。例如,合成源自维斯纳金酮和凯林酮的新型苯并二呋喃、1,3,5-三嗪和 1,3,5-氧杂二氮杂卓作为抗炎和镇痛剂,展示了此类化合物在开发新治疗剂中的应用 (Abu‐Hashem 等,2020)。

抗菌活性

已合成与“5-甲基-N-((1-(吡啶-2-基)哌啶-4-基)甲基)异恶唑-3-甲酰胺”结构相关的化合物并评估其抗菌活性。吡唑并吡啶衍生物对各种革兰氏阳性菌和革兰氏阴性菌的合成和抗菌活性评估突出了这些化合物在抗菌治疗中的潜力 (Panda 等,2011)。

造影剂开发

另一个应用是开发用于医学诊断的造影剂。例如,合成 N-(3-(4-[11C]甲基哌嗪-1-基)-1-(5-甲基吡啶-2-基)-1H-吡唑-5-基)吡唑并[1,5-a]嘧啶-3-甲酰胺作为一种潜在的 PET 剂,用于对神经炎症中的 IRAK4 酶进行成像,代表了此类化合物在增强诊断成像技术中的应用 (Wang 等,2018)。

构效关系研究

涉及类似于“5-甲基-N-((1-(吡啶-2-基)哌啶-4-基)甲基)异恶唑-3-甲酰胺”的化合物的构效关系 (SAR) 研究有助于药物发现。例如,吡唑衍生物作为大麻素受体拮抗剂的构效关系研究有助于理解结构变化如何影响生物活性,指导更有效和选择性药物的设计 (Lan 等,1999)。

属性

IUPAC Name |

5-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-12-10-14(19-22-12)16(21)18-11-13-5-8-20(9-6-13)15-4-2-3-7-17-15/h2-4,7,10,13H,5-6,8-9,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAFCZJNOVLWDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]phenol](/img/structure/B2550974.png)

![[2-(4-Ethoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2550978.png)

![3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2550980.png)

![2-[6-(4-Butylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550986.png)

![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2550988.png)